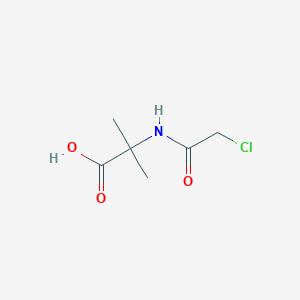

N-(chloroacetyl)-2-methylalanine

Overview

Description

Compounds like N-(chloroacetyl)-2-methylalanine typically belong to a class of organic compounds known as chloroacetamides . They are used in various fields, including medicinal chemistry and biochemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Ullmann reactions , or the coupling of amino acids with acyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis

The chemical reactions involving chloroacetyl compounds can be quite diverse, depending on the other reactants and conditions . They might undergo various substitution reactions, or be involved in the formation of larger molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications

Organic Syntheses

“N-(chloroacetyl)-2-methylalanine” serves as a reagent in organic syntheses . It can be used to create a variety of complex organic compounds, contributing to the development of new materials and pharmaceuticals .

Industrial Chemicals

This compound is a starting material for synthesizing various industrial chemicals . These chemicals can be used in a wide range of industries, including plastics, textiles, and coatings .

Proteolytic Enzyme Inhibition

“N-(chloroacetyl)-2-methylalanine” acts as a proteolytic enzyme inhibitor. It cleaves peptide bonds in proteins, specifically targeting proteins containing the amino acid L-tyrosine. This makes it a valuable tool for researchers studying protein function and structure.

Antibacterial Agent

This compound has potential applications as an antibacterial agent. Its ability to inhibit certain enzymes can disrupt the growth and reproduction of bacteria, making it a potential candidate for new antibiotic drugs.

Protein Modification

“N-(chloroacetyl)-2-methylalanine” can be used to modify specific amino acid residues in proteins. This allows researchers to study the effects of these modifications on protein function.

Biochemical Assays

The compound’s effectiveness in inhibiting enzymes like trypsin and chymotrypsin makes it useful in various biochemical assays. These assays are essential tools in biological research and drug discovery.

Mechanism of Action

Target of Action

This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis . Therefore, it’s plausible that N-(chloroacetyl)-2-methylalanine could interact with various enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that chloroacetamides can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This suggests that N-(chloroacetyl)-2-methylalanine might interact with its targets through covalent binding, leading to changes in the function of these targets.

Biochemical Pathways

Given its structural similarity to cyanoacetamide derivatives, it’s possible that it could be involved in the synthesis of various heterocyclic compounds . These compounds are known to play crucial roles in various biological processes, including cell signaling, DNA repair, and enzyme catalysis.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role in the synthesis of heterocyclic compounds , it’s plausible that it could influence various cellular processes, including cell growth, differentiation, and apoptosis.

Action Environment

The action, efficacy, and stability of N-(chloroacetyl)-2-methylalanine could be influenced by various environmental factors. For instance, antimicrobial pollution is known to contribute to the development and spread of antimicrobial resistance (AMR), posing a significant threat to global public health . Therefore, it’s crucial to implement measures to reduce the environmental release of antimicrobial compounds, including N-(chloroacetyl)-2-methylalanine.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZNYTZFAOCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589747 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(chloroacetyl)-2-methylalanine | |

CAS RN |

95038-11-2 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)